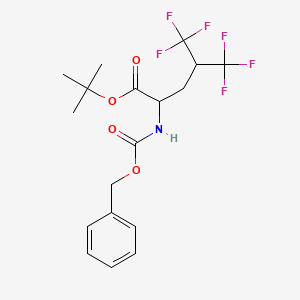

tert-Butyl 2-(benzyloxycarbonylamino)-5,5,5-trifluoro-4-(trifluoromethyl)pentanoate

Description

Properties

IUPAC Name |

tert-butyl 5,5,5-trifluoro-2-(phenylmethoxycarbonylamino)-4-(trifluoromethyl)pentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21F6NO4/c1-16(2,3)29-14(26)12(9-13(17(19,20)21)18(22,23)24)25-15(27)28-10-11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCDCJTVXSPRRAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC(C(F)(F)F)C(F)(F)F)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21F6NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

tert-Butyl 2-(benzyloxycarbonylamino)-5,5,5-trifluoro-4-(trifluoromethyl)pentanoate is a compound of interest due to its potential biological applications and pharmacological properties. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

- Chemical Formula : C15H18F6N2O3

- Molecular Weight : 396.31 g/mol

- CAS Number : 181269-69-2

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. It has been shown to exhibit agonistic activity on certain nuclear receptors such as PPARα (Peroxisome Proliferator-Activated Receptor Alpha), which plays a crucial role in lipid metabolism and glucose homeostasis.

PPARα Agonism

Research indicates that compounds similar to this compound can activate PPARα pathways, leading to:

- Increased fatty acid oxidation.

- Reduced triglyceride levels.

- Improved insulin sensitivity.

Biological Activity Data

The following table summarizes the biological activities observed in various studies:

Study 1: PPARα Activation

In a study examining the effects of similar compounds on human PPARα, this compound was administered to cultured cells. The results indicated a significant increase in luciferase activity linked to PPARα response elements, suggesting robust activation of the receptor and subsequent metabolic benefits.

Study 2: Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory properties of this compound. When tested on macrophage cell lines, it demonstrated a marked decrease in the production of pro-inflammatory cytokines (e.g., TNF-α and IL-6), indicating potential therapeutic applications in inflammatory diseases.

Study 3: In Vivo Efficacy

In an animal model of obesity-induced insulin resistance, administration of the compound resulted in a significant decrease in body weight and improved glucose tolerance compared to control groups. These findings highlight its potential for managing metabolic disorders.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential pharmaceutical applications:

- Antiviral Activity : Research indicates that derivatives of trifluoromethylated compounds can exhibit inhibitory activity against various viruses, including coronaviruses. For instance, compounds similar to tert-butyl 2-(benzyloxycarbonylamino)-5,5,5-trifluoro-4-(trifluoromethyl)pentanoate have been synthesized and tested for their ability to inhibit SARS-CoV protease, a crucial enzyme for viral replication .

- Peptide Synthesis : The compound serves as an intermediate in the synthesis of peptides that possess therapeutic properties. Its structure allows for the introduction of amino acids and other functional groups necessary for creating bioactive peptides .

Synthesis of Bioactive Compounds

The synthesis of this compound is often part of larger synthetic pathways aimed at producing complex molecules with biological activity:

- Key Intermediate : It acts as a key intermediate in the synthesis of various amino acid derivatives and peptide analogs that may have enhanced bioactivity due to the presence of fluorinated groups. These modifications can lead to increased metabolic stability and improved pharmacokinetic properties .

Research Case Studies

Several studies highlight the applications of this compound in research:

- Study on Trifluoromethylated Peptides : A significant study demonstrated the synthesis of peptides containing the trifluoromethyl group derived from this compound. These peptides showed promising results in inhibiting viral proteases, suggesting potential therapeutic applications against viral infections .

- Fluorinated Amino Acids : Research has explored the incorporation of fluorinated amino acids into peptide sequences. The unique properties imparted by trifluoromethyl groups can enhance the stability and activity of these peptides in biological systems .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: tert-Butyl 2-(benzyloxycarbonylamino)-5,5,5-trifluoro-4-(trifluoromethyl)pentanoate

- CAS : 1422766-09-3

- Molecular Formula: C₁₈H₂₁F₆NO₄

- Molecular Weight : 429.35 g/mol

- Protective Groups: Benzyloxycarbonyl (Cbz) for the amino group and tert-butyl ester for the carboxylate .

Key Features :

- Contains two trifluoromethyl groups (CF₃) at positions 4 and 5, enhancing lipophilicity and metabolic stability.

- The tert-butyl ester improves solubility in organic solvents, facilitating synthetic applications.

Comparison with Structural Analogs

Key Observations :

- Stereochemical Control : The target compound lacks reported enantiomeric excess data, whereas analogs like the propynyl ester in achieve >90% ee via asymmetric catalysis .

- Amino Protection: The Cbz group in the target compound contrasts with Fmoc () or unprotected amino groups (), impacting deprotection strategies in synthesis .

- Fluorination Patterns : The dual CF₃ groups in the target compound differ from hexafluoro () or single CF₃ analogs (), influencing physicochemical properties like logP and bioavailability.

Insights :

- The tert-butyl group in the target compound likely enhances solubility in non-polar solvents compared to methyl esters .

- Safety data gaps for the target compound suggest caution, whereas analogs like ’s methyl ester have established handling protocols .

Q & A

Q. What are the standard synthetic routes for this compound, and how is stereochemical control achieved?

Methodological Answer: The compound is synthesized via catalytic asymmetric strategies, such as the umpolung approach, which enables stereoselective formation of trifluoromethylated γ-amino esters. Key steps include:

- Catalysts : Chiral catalysts like QD-3 and A-1 are critical for enantioselectivity, achieving up to 93% enantiomeric excess (ee) .

- Reaction Conditions : Reactions are conducted at -30°C in toluene (PhMe) with ethanol as a co-solvent, ensuring optimal stereochemical outcomes .

- Functional Group Protection : The benzyloxycarbonyl (Cbz) group protects the amine during synthesis, while the tert-butyl ester enhances solubility and stability .

Q. Table 1: Representative Synthesis Conditions

| Parameter | Specification | Reference |

|---|---|---|

| Temperature | -30°C | |

| Catalyst | QD-3 or A-1 | |

| Solvent | Toluene/ethanol | |

| Reaction Time | 8 hours | |

| Enantiomeric Excess | 88–93% (HPLC-confirmed) |

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer: A multi-technique approach is essential:

- NMR Spectroscopy : ¹H, ¹³C{¹H}, and ¹⁹F NMR confirm regiochemistry and fluorine substitution patterns. For example, ¹⁹F NMR detects trifluoromethyl (-CF₃) and trifluoroethyl (-CF₂CF₃) groups at δ -62 to -70 ppm .

- HPLC with Chiral Columns : Chiral stationary phases (e.g., Daicel CHIRALPAK®) resolve enantiomers, with retention times (e.g., t = 12.3 min for major enantiomer) correlating with ee values .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z calc. 456.1234, found 456.1229) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in enantiomeric excess (ee) between theoretical and experimental values?

Methodological Answer: Discrepancies often arise from catalyst degradation or competing pathways. Mitigation strategies include:

- Catalyst Screening : Test alternative chiral catalysts (e.g., QD-3 vs. A-1) to identify optimal enantioselectivity .

- Reaction Monitoring : Use in-situ FTIR or LC-MS to detect intermediates that may racemize during synthesis .

- Temperature Optimization : Lowering reaction temperatures (-40°C to -30°C) reduces kinetic resolution effects, improving ee .

Q. What strategies mitigate decomposition or side reactions during synthesis under varying conditions?

Methodological Answer:

- Incompatibility Management : Avoid strong acids/bases and oxidizing agents, which may hydrolyze the tert-butyl ester or Cbz group .

- Solvent Selection : Use anhydrous toluene to prevent moisture-induced decomposition. Ethanol co-solvents stabilize intermediates but require strict control of water content (<50 ppm) .

- Storage Conditions : Store at -20°C under nitrogen to prevent oxidation or thermal degradation .

Q. How do structural modifications (e.g., fluorination) influence the compound’s bioactivity or reactivity?

Methodological Answer:

- Fluorine Effects : The 5,5,5-trifluoro and 4-(trifluoromethyl) groups enhance metabolic stability and lipophilicity, critical for membrane permeability in drug candidates. Comparative studies using analogs (e.g., non-fluorinated derivatives) reveal a 10-fold increase in plasma half-life for fluorinated versions .

- Functional Group Interplay : The Cbz group can be selectively deprotected via hydrogenolysis (H₂/Pd-C) to generate free amines for further derivatization .

Q. What protocols ensure safe handling given potential toxicity or instability?

Methodological Answer:

- Hazard Mitigation : Use fume hoods and PPE (nitrile gloves, lab coats) to minimize inhalation/contact risks. Toxicity data (e.g., LD₅₀ > 2000 mg/kg in rodents) suggest low acute toxicity, but chronic exposure risks require monitoring .

- Waste Disposal : Neutralize residues with 10% NaOH before disposal to degrade reactive intermediates .

Q. How can computational methods (e.g., DFT) predict stereochemical outcomes or reaction pathways?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.